molecular formula C20H18N2O10 B3968707 [2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate

[2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate

Cat. No.: B3968707
M. Wt: 446.4 g/mol
InChI Key: QIBNAKCYMRPWJF-UHFFFAOYSA-N
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Description

[2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate typically involves multi-step organic reactions. One common method includes the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction is often catalyzed by transition metals such as cobalt, nickel, iridium, or rhodium in the presence of chiral ligands to achieve high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Scientific Research Applications

Chemistry

The compound is used in the synthesis of complex polycyclic structures, which are valuable in the development of new materials and catalysts .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine

The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of [2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate: is compared with other polycyclic compounds such as:

Uniqueness

The unique structural features of this compound, such as the presence of both nitro and methoxy groups, contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

[acetyloxy-[2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O10/c1-9(23)30-19(31-10(2)24)20-7-6-13(32-20)15-16(20)18(26)21(17(15)25)12-5-4-11(22(27)28)8-14(12)29-3/h4-8,13,15-16,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBNAKCYMRPWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)[N+](=O)[O-])OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate
Reactant of Route 2
Reactant of Route 2
[2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate
Reactant of Route 3
Reactant of Route 3
[2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate
Reactant of Route 4
Reactant of Route 4
[2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate
Reactant of Route 5
Reactant of Route 5
[2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate
Reactant of Route 6
Reactant of Route 6
[2-(2-methoxy-4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate

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